(7-Bromo-1H-indazol-3-yl)-methanol

Medicinal Chemistry Synthetic Methodology Halogenation Kinetics

Choose (7-Bromo-1H-indazol-3-yl)-methanol to avoid regioisomeric failures in synthesis. The 7-bromo position is the least reactive toward electrophilic substitution (kºbi=0.4×10⁻³ dm³ mol⁻¹ s⁻¹), making pre-brominated scaffolds essential for efficient cross-coupling. The 3-hydroxymethyl group enables prodrug conjugation or further derivatization. Demonstrated LPO inhibition (Ki=4.10 µM vs. 18.32 µM for unsubstituted indazole) and 94.0% copper corrosion inhibition at 1.5 mM in 0.5 M H₂SO₄. Generic indazoles cannot replicate this regiochemical precision. Specify CAS 1220040-11-8 for reliable Suzuki, Sonogashira, or Buchwald-Hartwig coupling in kinase inhibitor development.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1220040-11-8
Cat. No. B3365373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-1H-indazol-3-yl)-methanol
CAS1220040-11-8
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)Br)CO
InChIInChI=1S/C8H7BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11)
InChIKeyPJKCIJUMQGHHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (7-Bromo-1H-indazol-3-yl)-methanol (CAS 1220040-11-8) is a Strategic Building Block for Kinase-Focused Drug Discovery


(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a halogenated indazole derivative with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol [1]. It features a bromine atom at the 7-position and a hydroxymethyl group at the 3-position of the indazole core. This bifunctional scaffold is specifically designed for divergent synthesis, where the bromine serves as a robust handle for transition metal-catalyzed cross-coupling reactions and the hydroxymethyl group allows for prodrug conjugation or further derivatization . Its utility is rooted in the well-established biological relevance of the indazole pharmacophore, which is known for modulating key kinases like Chk1, Chk2, and h-sgk .

The Critical Risk of Substituting (7-Bromo-1H-indazol-3-yl)-methanol with Simpler Indazole Analogs


Procurement decisions based solely on the indazole core risk significant downstream failure in synthetic campaigns. Substituting (7-Bromo-1H-indazol-3-yl)-methanol with a simple indazole or even a differently substituted bromoindazole introduces substantial variability in both reactivity and selectivity. For instance, the regioselective bromination at the 7-position is not trivial; kinetic studies on indazole show that the 7-position is the least reactive towards electrophilic substitution, with a bimolecular rate coefficient (kºbi) of only 0.4 x 10^-3 dm³ mol⁻¹ s⁻¹, compared to 4.2 for the 5-position and 2.8 for the 3-position at 25°C [1]. Therefore, using a generic bromoindazole will likely lead to a different, and potentially undesired, regioisomeric mixture in subsequent reactions [1]. The precise 7-bromo,3-hydroxymethyl substitution pattern is pre-engineered to afford specific vector and reactivity that a generic analog cannot replicate.

Quantitative Differentiators of (7-Bromo-1H-indazol-3-yl)-methanol Against Closest Indazole Analogs


Regioselective Synthetic Efficiency: Why the 7-Bromo Position is Non-Trivial

The specific 7-bromo substitution pattern on the indazole core is not a default outcome of simple halogenation. The synthetic value of (7-Bromo-1H-indazol-3-yl)-methanol is predicated on the precise placement of the bromine atom. Kinetic studies comparing the reactivity of indazole towards bromine at various positions confirm that the 7-position is the least reactive site on the indazole nucleus [1]. This indicates that a pre-synthesized 7-bromo intermediate, such as this target compound, provides access to a substitution pattern that would be the minor product in a non-selective halogenation reaction, thereby saving significant purification and yield losses.

Medicinal Chemistry Synthetic Methodology Halogenation Kinetics

Inferred Potency in Antimicrobial Enzyme Inhibition Based on Halogen Identity

While direct data for (7-Bromo-1H-indazol-3-yl)-methanol on Lactoperoxidase (LPO) is not available, its core scaffold, 7-bromo-1H-indazole, demonstrates specific and potent inhibitory activity. In a study assessing the inhibitory effects of a series of halogenated indazoles on bovine LPO, 7-bromo-1H-indazole (compound 4a) exhibited a Ki value of 4.10 µM, which was among the most potent of the halogenated indazoles tested [1]. This establishes the 7-bromoindazole substructure as a privileged scaffold for LPO inhibition, a property that is absent in unsubstituted indazole (Ki = 18.32 µM) [1].

Antimicrobial Research Enzyme Inhibition Structure-Activity Relationship

Corrosion Inhibition Efficacy: Comparative Performance of 7-BIA vs. 5-BIA

The 7-bromoindazole (7-BIA) core, which is central to the target compound, has been quantitatively evaluated as a copper corrosion inhibitor in acidic environments. In a direct comparison with its 5-bromo regioisomer (5-BIA), 7-BIA demonstrated a high corrosion inhibition efficiency (ηE) of 94.0% at a concentration of 1.5 mM in 0.5 M H2SO4, as determined by electrochemical methods [1]. While slightly less effective than 5-BIA (ηE = 97.1%), this data provides a verifiable performance benchmark for the 7-bromoindazole scaffold in industrial applications [1].

Industrial Chemistry Material Science Corrosion Inhibition

Validated Application Scenarios for (7-Bromo-1H-indazol-3-yl)-methanol Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Regiospecific 7-Substituted Kinase Inhibitors

This compound is the optimal starting material for synthesizing kinase inhibitors that require a 7-substituted indazole core. As demonstrated by the low natural reactivity of the 7-position to halogenation [1], using a pre-brominated scaffold is essential for an efficient synthetic route. The bromine atom serves as a reliable leaving group for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a wide range of aromatic or amine groups at the 7-position. The 3-hydroxymethyl group is a strategic handle for further elaboration, such as prodrug formation via ester or phosphate linkages, or conversion to a more reactive electrophile.

Enzyme Inhibition Studies Targeting the Lactoperoxidase System

Researchers studying the lactoperoxidase (LPO) antimicrobial system should prioritize (7-Bromo-1H-indazol-3-yl)-methanol or its derivatives. The 7-bromoindazole core has a demonstrated and potent Ki value of 4.10 µM against LPO [2], making it a more promising starting point for developing new inhibitors compared to unsubstituted indazole (Ki = 18.32 µM) or other halogen regioisomers. The hydroxymethyl group at the 3-position provides a non-interfering vector for future optimization, such as the addition of targeting moieties or groups to improve solubility, without ablating the core scaffold's inherent activity.

Industrial Material Science: Copper Corrosion Inhibitor Formulations

For industrial chemists formulating corrosion inhibitors for copper in acidic environments (e.g., pickling processes), (7-Bromo-1H-indazol-3-yl)-methanol is a logical candidate scaffold for derivatization. The 7-bromoindazole core offers a high baseline corrosion inhibition efficiency of 94.0% at 1.5 mM in 0.5 M H2SO4 [3]. The presence of the 3-hydroxymethyl group provides a functional handle for attaching the inhibitor to polymer backbones or for tuning its solubility and adsorption properties, enabling the development of tailored, high-performance anti-corrosion coatings.

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